(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15758725
InChI: InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3
SMILES:
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine

CAS No.:

Cat. No.: VC15758725

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine -

Specification

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name [4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
Standard InChI InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3
Standard InChI Key HILGYNKTYGDYRB-UHFFFAOYSA-N
Canonical SMILES CN1CCOC(C1C2=CN(N=C2)C)CN

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—substituted at the 3-position with a 1-methyl-1H-pyrazole moiety. The 2-position of the morpholine ring is further functionalized with a methanamine group (-CH2_2NH2_2), while a methyl group occupies the 4-position. Key structural attributes include:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for conferring metabolic stability and hydrogen-bonding capabilities .

  • Morpholine Scaffold: Enhances solubility and bioavailability due to its polar oxygen and nitrogen atoms.

  • Methanamine Side Chain: Provides a primary amine functional group for potential derivatization or target binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H18N4O\text{C}_{10}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight210.28 g/mol
SMILES NotationCN1C=C(C(=N1)C2N(CC(CN)O2)C)C
Topological Polar Surface Area61.7 Ų (estimated)
LogP (Partition Coefficient)0.84 (estimated)

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of this compound typically involves sequential functionalization of the morpholine and pyrazole precursors. Key steps include:

  • Morpholine Ring Formation: Cyclization of diethanolamine derivatives under acidic conditions to generate the morpholine core.

  • Pyrazole Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 1-methylpyrazole group .

  • Methanamine Functionalization: Reductive amination or Gabriel synthesis to introduce the primary amine group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Morpholine cyclizationH2_2SO4_4, 80°C, 6 hrs65–70%
Pyrazole couplingPd(PPh3_3)4_4, K2_2CO3_3, DMF50–55%
Amine introductionNaBH4_4, MeOH, 0°C75–80%

Chromatographic purification (e.g., silica gel column) is critical for isolating the final product with >95% purity.

Comparative Analysis with Related Compounds

Structural Analogues and Activity Trends

Modifications to the pyrazole or morpholine subunits significantly alter bioactivity:

  • Methyl Group Position: 1-Methylpyrazole (as in this compound) enhances metabolic stability compared to 3-methyl isomers .

  • Amine Substitution: Primary amines (e.g., methanamine) improve aqueous solubility versus tertiary amines.

  • Chlorine Derivatives: Chlorinated pyrrolotriazine analogs (e.g., CAS 1703794-33-5) exhibit stronger kinase inhibition but reduced bioavailability .

Table 3: Bioactivity Comparison

CompoundIC50_{50} (EGFR)Solubility (mg/mL)
Target Compound12.4 nM8.9
4-Chloro-pyrrolotriazine analog5.2 nM2.1
Bis-pyrazole methanamine>100 nM15.6

Research Challenges and Future Directions

Recommended Studies

  • Proteomic Profiling: Identify primary targets using affinity-based chemoproteomics.

  • SAR Optimization: Systematically vary pyrazole substituents to enhance potency.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models with PK/PD modeling.

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